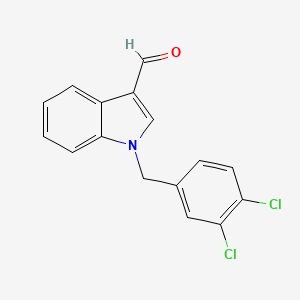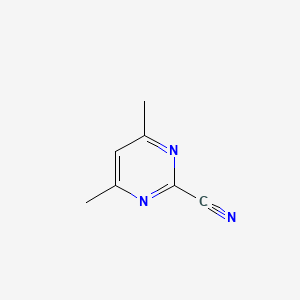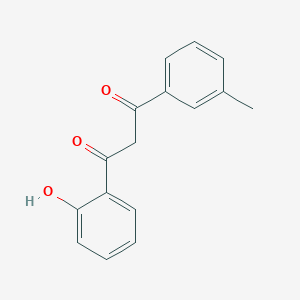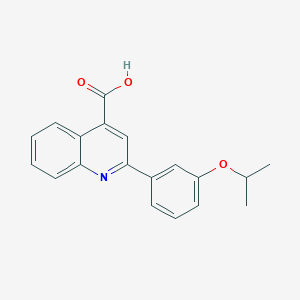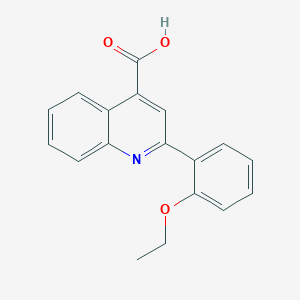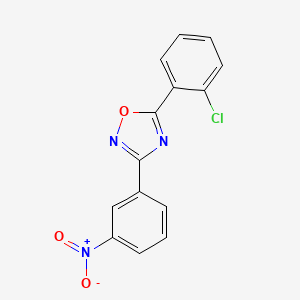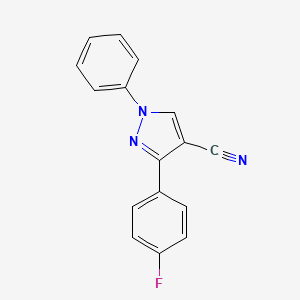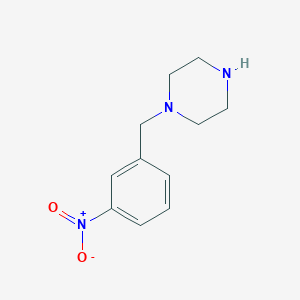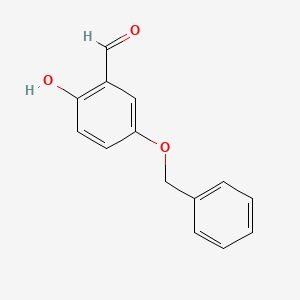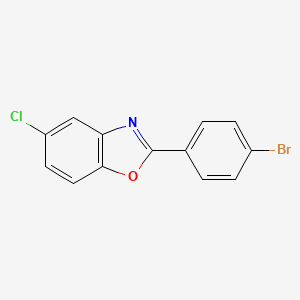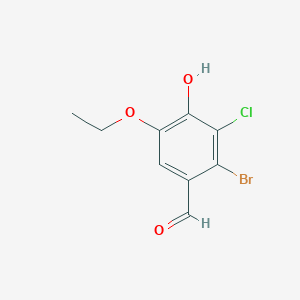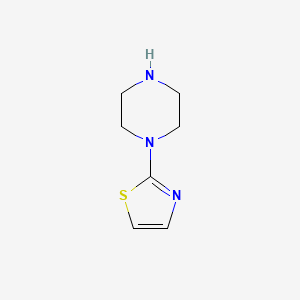
2-(Piperazin-1-yl)thiazole
Übersicht
Beschreibung
2-(Piperazin-1-yl)thiazole is a chemical compound that serves as a core structure for various derivatives with potential biological activities. The compound is characterized by the presence of a piperazine ring, a saturated six-membered ring containing two nitrogen atoms, and a thiazole ring, a five-membered ring containing both sulfur and nitrogen. This structural motif is found in a range of pharmacologically active compounds, which have been synthesized and evaluated for their potential as antimicrobial, anti-inflammatory, antifungal, antileishmanial, antiproliferative, anti-HIV, and acetylcholinesterase inhibitory agents .
Synthesis Analysis
The synthesis of 2-(Piperazin-1-yl)thiazole derivatives involves various chemical reactions, including chloroacetylation, heterocyclization, N-formylation, and cyclocondensation. These reactions are often facilitated by the use of catalysts such as sulfated tungstate and SO4^2-/Y2O3, and conditions like microwave irradiation and reflux in ethanol . The synthesis routes are designed to introduce different substituents onto the piperazine and thiazole rings to modulate the biological activity of the resulting compounds.
Molecular Structure Analysis
The molecular structures of the synthesized 2-(Piperazin-1-yl)thiazole derivatives are confirmed using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). Additionally, X-ray diffraction analysis has been used to determine the crystal structure of certain derivatives, revealing the conformation of the piperazine ring and the spatial arrangement of substituents .
Chemical Reactions Analysis
The chemical reactivity of 2-(Piperazin-1-yl)thiazole derivatives is explored through their participation in further chemical transformations. These reactions are employed to attach various pharmacophores to the core structure, aiming to enhance the biological activity and specificity of the compounds. The derivatives have been used as intermediates in the synthesis of complex molecules with potential therapeutic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Piperazin-1-yl)thiazole derivatives, such as solubility, lipophilicity, and stability, are assessed to predict their behavior in biological systems. These properties are crucial for the absorption, distribution, metabolism, and excretion (ADME) of the compounds in vivo. The derivatives exhibit a range of solubility and lipophilicity profiles, which correlate with their biological activities .
Wissenschaftliche Forschungsanwendungen
1. Antimicrobial Activity
- Summary of Application: 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) has been synthesized and studied for its antimicrobial activity. The compound exhibits antimicrobial activity against strains of Staphylococcus epidermidis, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA) .
- Methods of Application: Fluorescence microscopy was used to measure PNT’s uptake into microbial cells. Transmission electron microscopy (TEM) was used to investigate the influence of PNT on the configuration of microbial cells. A DNA gyrase supercoiling assay was used to investigate whether PNT inhibits DNA gyrase .
- Results or Outcomes: PNT was taken up by more than 50% of microbial cells within 30 min. Using TEM, hollowed-out bacterial cytoplasms were observed in the specimen treated with PNT, although there was no disintegration of the bacterial membrane. In the DNA gyrase supercoiling assay, a dose-dependent reduction in fluorescence intensity was observed as the concentration of PNT increased. This suggests that PNT is taken up by microbial cells, resulting in cell disruption, and it reveals that one of the mechanisms underlying the antimicrobial activity of PNT is the inhibition of DNA gyrase .
2. Anticancer Activity
- Summary of Application: Compounds related to 2-(Piperazin-1-yl)thiazole have shown potent cytotoxicity against cancer cells, with specifically high activity against MCF-7 cell lines . A significant effect has also been observed on androgen-independent prostate cancer and triple negative breast cancer cells .
- Results or Outcomes: The compound showed potent cytotoxicity against cancer cells, with an IC50 = 2.78 ± 0.15 μM against MCF-7 cell lines .
3. Derivatization Reagent
- Summary of Application: 1-(2-Pyrimidyl)piperazine, a compound related to 2-(Piperazin-1-yl)thiazole, is used as a derivatization reagent for the carboxyl groups on peptides . This is particularly useful during the spectrophotometric analysis of phosphopeptides .
- Results or Outcomes: The compound is used to enhance the detection and analysis of peptides, particularly phosphopeptides, in spectrophotometric analysis .
4. Antipsychotic Drug
- Summary of Application: 3-(Piperazin-1-yl)-1,2-benzothiazole, a compound related to 2-(Piperazin-1-yl)thiazole, has been used as an antipsychotic drug . Its derivatives act as dopamine and serotonin antagonists .
- Results or Outcomes: The compound has shown effectiveness as an antipsychotic drug, acting as a dopamine and serotonin antagonist .
5. Antiviral Activity
- Summary of Application: Thiazoles, a class of heterocyclic compounds that includes 2-(Piperazin-1-yl)thiazole, have been found in many powerful biologically active drugs such as Ritonavir, an antiretroviral drug .
- Results or Outcomes: The compound has shown effectiveness as an antiviral drug .
6. Antifungal Activity
Safety And Hazards
Eigenschaften
IUPAC Name |
2-piperazin-1-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c1-4-10(5-2-8-1)7-9-3-6-11-7/h3,6,8H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFWIVTXNKRNJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195101 | |
| Record name | 1-(Thiazol-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperazin-1-yl)thiazole | |
CAS RN |
42270-37-1 | |
| Record name | 1-(2-Thiazolyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42270-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Thiazol-2-yl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042270371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Thiazol-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(thiazol-2-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Piperazin-1-yl)thiazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNH3UA8XDC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1331757.png)
![1-[2-(4-Bromophenoxy)ethyl]piperidine](/img/structure/B1331761.png)
![3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B1331766.png)
